Dehydroemetine
Overview
Description
Dehydroemetine is an antiprotozoal agent and a synthetic derivative of emetine with similar anti-amebic properties but with fewer side effects . It is used for the treatment of amoebic dysentery as an alternative to metronidazole injection and to 5-nitroimidazole when the latter does not show adequate response . It is also used for amoebic abscess when it becomes necessary to give a second round of treatment 6 weeks later in patients with extensive hepatic abscesses .
Synthesis Analysis
Dehydroemetine is a synthetically produced antiprotozoal agent similar to emetine in its anti-amoebic properties and structure. They differ only in a double bond next to the ethyl substituent . A potential alternative to emetine is the very structurally similar, and completely synthetic dehydroemetine .
Molecular Structure Analysis
Dehydroemetine has a molecular formula of C29H38N2O4 . Its average mass is 478.623 Da and its monoisotopic mass is 478.283173 Da . It belongs to the class of organic compounds known as tetrahydroisoquinolines .
Chemical Reactions Analysis
Dehydroemetine is a pyridoisoquinoline which was developed in response to the cardiovascular toxicity associated with emetine and results from the dehydrogenation of the heterotricylic ring of emetine . It is an antiprotozoal agent and displays antimalarial, antiamoebic, and antileishmanial properties .
Physical And Chemical Properties Analysis
Dehydroemetine dihydrochloride contains not less than 98.0% and not more than 101.0% of C29H38N2O4,2HCl, calculated with reference to the dried substance . The absorption spectrum of a 0.040 mg/mL solution in hydrochloric acid (0.1 mol/l) VS, when observed between 240 nm and 350 nm, exhibits a maximum at about 282 nm .
Scientific Research Applications
Neuromuscular Effects
Dehydroemetine has been studied for its effects on skeletal muscle, specifically on indirect contractions of isolated rat diaphragm and direct contractions to a smaller extent. It also showed a neuromuscular blocking effect which was not antagonized by neostigmine, indicating a unique mechanism of action in the neuromuscular system (Salako, 1970).
Pharmacodynamics
Further research into the pharmacodynamics of dehydroemetine revealed no effect on the guinea-pig isolated ileum but antagonized spasmogenic effects of histamine, acetylcholine, and nicotine. It also showed inhibitory effects on relaxations produced by sympathetic nerve stimulation, suggesting diverse pharmacodynamic properties (Salako, 1972).
Cardiovascular Effects
Dehydroemetine's cardiovascular effects were also explored. It was found to reduce blood pressure and produce adrenergic neuron block in anaesthetized cats, demonstrating its impact on cardiovascular functions (Salako & Durotoye, 1971).
Action on Adrenergic Neurons
Studies on the adrenergic neuron blocking action of dehydroemetine revealed its ability to prevent, but not reverse, adrenergic neuron blockade in specific conditions, offering insights into its potential use in adrenergic neuron-related conditions (Gulati, Makol, & Shah, 1973).
Inotropic and Chronotropic Effects
Dehydroemetine's inotropic and chronotropic effects were observed in isolated rabbit and guinea-pig heart and atria, where it decreased the rate and force of spontaneous contraction. This suggests potential applications in conditions related to heart contractility and rhythm (Durotoye & Salako, 1971).
Antileishmanial Activity
The drug's efficacy against Leishmania donovani in golden hamsters was studied, showing significant effects on liver and spleenweights and spleen length compared to another drug, pentostam. This highlighted dehydroemetine's potential in treating leishmaniasis (Al‐Khateeb & Molan, 1981).
Impact on Myocardial Circulation and Contractility
Research into the effects of dehydroemetine on myocardial haemodynamics and contractility in anaesthetised cats indicated a primary effect of myocardial depression. This suggests its possible use in conditions requiring modulation of myocardial functions (Salako & Durotoye, 1973).
Vascular Tissue Effects
The impact of dehydroemetine on vascular tissues was studied using various animal models. The findings showed that dehydroemetine inhibited responses to electrical stimulation, indicating its non-specific effect on vascular tissues (Durotoye, 1976).
Subcellular Distribution and Hepatic Lipid Changes
Investigations into the subcellular distribution of dehydroemetine in rat liver and its impact on hepatic lipid content revealed its association with mitochondria and changes in liver lipid content, providing insights into its metabolic effects (Miller & Jondorf, 1970).
Antiamoebic Effects
The in vitro activity of dehydroemetine against locally isolated strains of E. histolytica was studied, demonstrating its effectiveness as an antiamoebic agent and providing important information for its use in treating amoebiasis (Chintana et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLZPUYGHQWHRN-RPBOFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023600 | |
Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroemetine | |
CAS RN |
4914-30-1, 1986-67-0, 26266-12-6 | |
Record name | Dehydroemetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dehydroemetine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13865 | |
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Record name | Dehydroemetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroemetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROEMETINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DEHYDROEMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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